Oxalic acid--copper (1/1)

Hydrometallurgy Selective Leaching Solubility Product

Copper(II) oxalate, also referred to as cupric oxalate or by its mineral name moolooite, is a copper salt of oxalic acid with the general formula CuC₂O₄·nH₂O. The hemihydrate form (n ≈ 0.5), registered under CAS 5893-66-3, is the most commonly encountered commercial grade.

Molecular Formula C2H2CuO4
Molecular Weight 153.58 g/mol
CAS No. 5893-66-3
Cat. No. B3430266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic acid--copper (1/1)
CAS5893-66-3
Molecular FormulaC2H2CuO4
Molecular Weight153.58 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)O)O.[Cu]
InChIInChI=1S/C2H2O4.Cu/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);
InChIKeyNTKHLGAMTDSVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility: 0.00253 g/100 ml water @ 25 °C /Hemihydrate/
Sol in ammonium hydroxide, insol in acetone, acid;  Molecular wt 160.57;  blue whitish crystals /Hemihydrate/
Practically insol in water, alc, ether, acetic acid;  sol in ammonium hydroxide

Copper(II) Oxalate (CAS 5893-66-3) – Compound Class and Baseline Characteristics for Technical Procurement


Copper(II) oxalate, also referred to as cupric oxalate or by its mineral name moolooite, is a copper salt of oxalic acid with the general formula CuC₂O₄·nH₂O [1]. The hemihydrate form (n ≈ 0.5), registered under CAS 5893-66-3, is the most commonly encountered commercial grade. It appears as a blue-white or bluish-green powder, is practically insoluble in water, ethanol, and acetic acid, but readily dissolves in ammonium hydroxide solutions [2]. The compound crystallizes in the monoclinic space group P2₁/c (#14) with unit cell parameters a = 5.9598(1) Å, b = 5.6089(1) Å, c = 5.1138(1) Å, β = 115.320(1)° [3]. Its primary industrial relevance stems from three functional roles: (i) a precursor for synthesizing nanostructured copper and copper oxide particles via thermal decomposition; (ii) a catalyst or catalyst precursor for organic transformations and CO oxidation; and (iii) an intermediate in selective hydrometallurgical separations exploiting its exceptionally low solubility.

Why Copper(II) Oxalate Cannot Be Generically Substituted – Key Differentiation Drivers for CAS 5893-66-3


Substituting copper(II) oxalate with another copper(II) salt (e.g., nitrate, sulfate, acetate, or chloride) or with a different metal oxalate (e.g., iron or cobalt oxalate) is not a functionally neutral decision. The compound's value proposition rests on a unique confluence of properties: its near-complete insolubility in aqueous systems (Ksp on the order of 10⁻¹⁰) enables selective precipitation that is unattainable with copper sulfate or copper chloride [1]; its thermal decomposition follows a distinct two-stage pathway in air (CuC₂O₄ → Cu₂O at 215 °C → CuO at 345 °C) that yields porous, high-surface-area oxides without the corrosive NOx or SOx off-gassing associated with nitrate or sulfate precursors [2]; and its layered polyanionic crystal structure supports synchronous dual-redox (Cu²⁺/Cu⁺ plus C₂O₄²⁻/C–O) electrochemistry that is absent in simple copper salts and unique among first-row transition metal oxalates [3]. These three dimensions—solubility, decomposition chemistry, and electrochemical redox mechanism—are each quantitatively substantiated and collectively define a compound-specific differentiation profile that generic substitution cannot replicate.

Product-Specific Quantitative Differentiation Evidence for Copper(II) Oxalate (CAS 5893-66-3) Versus Closest Analogs


Aqueous Solubility Differential: Copper Oxalate vs. Iron(II) Oxalate for Selective Hydrometallurgical Separation

Copper(II) oxalate exhibits an aqueous solubility approximately 3.7 × 10⁷-fold lower than that of iron(II) oxalate, enabling quantitative selective precipitation and solid-phase enrichment of copper from mixed-metal leachates [1]. At 293 K, the solubility of copper oxalate is 2.16 × 10⁻¹⁰ g per 100 g H₂O, whereas iron(II) oxalate dihydrate shows a solubility of 0.008 g per 100 g H₂O under identical conditions [1]. Under optimized leaching conditions (100 g/L H₂C₂O₄, 3 M H₂O₂, 318 K, 120 min, 25 mL/g L/S ratio, 400 rpm), copper extraction into the solid oxalate residue reached >98.5% recovery while iron extraction to solution was 70%, demonstrating a clear process selectivity window [1].

Hydrometallurgy Selective Leaching Solubility Product

Catalytic CO Oxidation Activity Ranking: Copper Oxalate vs. Acetate, Hydroxide, and Nitrate Precursors

In a systematic head-to-head comparison of copper salt precursors processed via identical reactive calcination (RC) routes, copper oxalate ranks third out of five precursors for catalytic CO oxidation activity, positioned between copper hydroxide and copper nitrate [1]. The activity order at the low-temperature operating window of 130–160 °C is: copper acetate > copper hydroxide > copper oxalate > ammoniacal copper oxalate > copper nitrate [1]. The RC-derived copper oxalate catalyst produced a nano-size Cu₂O-dominant phase with large surface area, whereas traditional stagnant-air calcination at 400 °C yielded predominantly CuO with larger crystallites and lower surface area [1]. The oxalate precursor advantage is thus specific to the low-temperature reactive calcination protocol, where it avoids the NOx emissions of nitrate decomposition and provides cleaner phase selectivity than sulfate or chloride routes.

CO Oxidation Catalyst Precursor Reactive Calcination

Thermal Decomposition Pathway: Copper Oxalate vs. Typical Copper Salt Precursors

The thermal decomposition of copper(II) oxalate in air proceeds through two well-defined, clean stages without the release of corrosive or toxic by-products: first to Cu₂O at 215 °C and subsequently to CuO at 345 °C [1]. In an inert argon atmosphere, decomposition yields metallic Cu directly at 295 °C [1]. By contrast, copper nitrate decomposes with evolution of NO₂ gas, copper sulfate requires temperatures above 600 °C for full decomposition with SO₃ release, and copper acetate decomposition is less phase-selective, often producing mixed Cu/Cu₂O/CuO products [2]. The oxalate route uniquely enables the production of phase-pure Cu₂O at temperatures as low as 215 °C, a critical advantage for temperature-sensitive substrate applications. Furthermore, the CuO derived from copper oxalate via this route consistently yields specific surface areas exceeding 70 m²/g, regardless of the starting copper salt used for oxalate precipitation [3].

Thermal Decomposition Cu₂O/CuO Synthesis Precursor Chemistry

Proton Battery Anode Performance: Copper Oxalate vs. Conventional Anode Materials

Polyanionic layered copper oxalate, when deployed as an anode in an aqueous proton battery, delivers a specific capacity of 226 mAh g⁻¹ and retains 98% of its capacity after 1000 continuous charge–discharge cycles [1]. This performance is enabled by a synchronous dual-redox mechanism—concurrent reduction of Cu²⁺ to Cu⁺ and partial conversion of C═O to C–O within the oxalate framework—which facilitates the reversible insertion of two protons per formula unit into the (110) crystal plane [1]. While no direct head-to-head comparison with a different copper salt in an identical proton battery configuration has been published, the synchronous Cu²⁺/C₂O₄²⁻ redox behavior is structurally specific to the layered oxalate and is not replicable with simple copper salts (sulfate, nitrate, chloride) that lack the polyanionic framework. Among transition metal oxalates tested as lithium-ion battery anodes, copper oxalate is distinguished by its hemihydrate crystal structure and simultaneous dehydration–decomposition thermal behavior, which contrasts with the sequential dehydration then decomposition observed for Mn, Fe, Co, Ni, and Zn oxalates [2].

Proton Battery Anode Material Specific Capacity Cycle Stability

Morphological Tunability: Copper Oxalate Particle Shape Control vs. Cobalt Oxalate

Copper oxalate morphology can be tuned from cushion-like particles (axial ratio ~0.5 in the absence of additives) to platelets with an axial ratio as low as 0.15 by introducing acetate counter ions during precipitation [1]. This represents a 3.3-fold reduction in axial ratio under mild conditions. In contrast, cobalt oxalate—a common analog for nanostructured oxide precursor applications—forms naturally elongated rods with an axial ratio of ~10, requiring polymeric additives such as polymethylmethacrylate (PMMA) to achieve comparable morphological modulation [1]. The ability to control copper oxalate morphology using simple ionic additives, rather than high-molecular-weight polymers, simplifies downstream processing and reduces organic residue contamination in the final oxide product. Cellulose-derived polymers further provide orthogonal control: methyl cellulose produces elongated copper oxalate particles, while propyl cellulose yields platelets, allowing independent tuning of shape and surface chemistry [1].

Particle Morphology Axial Ratio Precursor Engineering

Evidence-Backed Application Scenarios for Copper(II) Oxalate (CAS 5893-66-3) Based on Quantified Differentiation


Selective Copper Recovery from Polymetallic Leachates via Oxalate Precipitation

The extreme solubility differential between copper oxalate (2.16 × 10⁻¹⁰ g/100 g H₂O) and iron oxalate (0.008 g/100 g H₂O) enables a hydrometallurgical separation process wherein copper is quantitatively precipitated as a solid oxalate while iron remains in solution [1]. Under optimized conditions (100 g/L oxalic acid, 3 M H₂O₂, 318 K), copper extraction exceeds 98.5% with less than 1.5% copper loss to the leachate, compared to ~70% iron dissolution. This process is directly applicable to chalcopyrite concentrates and electronic waste processing, where conventional solvent extraction or sulfide precipitation would incur higher reagent costs and generate hazardous H₂S. Procurement of high-purity copper oxalate is essential for laboratories and pilot plants validating this separation route.

Low-Temperature Synthesis of Phase-Pure Cu₂O for Photovoltaic and Sensor Applications

Copper oxalate decomposes to phase-pure Cu₂O at 215 °C in air, a temperature more than 100 °C lower than typical calcination routes for copper nitrate or copper carbonate [1]. This enables the deposition of Cu₂O thin films or nanoparticles on temperature-sensitive flexible substrates (e.g., PET, PEN) without thermal degradation. The absence of corrosive NOx or SOx off-gases eliminates the need for scrubbing systems, simplifying bench-scale and pilot-scale reactor design. Researchers and manufacturers developing Cu₂O-based photovoltaics, gas sensors, or antimicrobial coatings should specify copper oxalate of controlled particle size and phase purity to ensure reproducible decomposition behavior [2].

High-Capacity Aqueous Proton Battery Anode Development

Layered copper oxalate has been demonstrated as a proton battery anode delivering 226 mAh g⁻¹ with 98% capacity retention over 1000 cycles, enabled by its unique synchronous Cu²⁺/C₂O₄²⁻ dual-redox mechanism [1]. This performance is structurally inaccessible to simple copper salts and represents a new application domain for copper oxalate that is distinct from its traditional precursor role. Battery research groups and energy-storage startups evaluating non-lithium, aqueous battery chemistries should procure copper oxalate with well-defined crystallinity and layered morphology, as the (110) crystal face orientation is critical for proton intercalation kinetics. Comparative electrochemical screening against manganese or cobalt oxalate anodes is recommended to validate the capacity-retention advantage in specific cell configurations [2].

Morphology-Controlled CuO Nanoparticle Synthesis via Oxalate Precursor Route

The oxalate precipitation route yields CuO with specific surface areas consistently exceeding 70 m²/g after thermal decomposition at 275 °C, irrespective of the starting copper salt (nitrate, sulfate, chloride, or acetate) used to generate the oxalate intermediate [1]. Particle morphology can be independently controlled: cushions at low reagent concentrations (0.02 M), spheres at high concentrations (0.10 M), and platelets (axial ratio 0.15) in the presence of acetate ions [2]. This level of morphological control, combined with the high and consistent surface area, makes the copper oxalate route preferable to direct thermal decomposition of copper nitrate or carbonate for applications requiring engineered CuO nanostructures—such as heterogeneous catalysis, photocatalytic water treatment, and electrochemical sensing. Procurement specifications should include particle size distribution and residual alkali metal content, as these directly affect the sintering behavior and catalytic activity of the final oxide.

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